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Compound of Interest

Compound Name: N-Nitroso Desloratadine-d4

Cat. No.: B10824216

Spectroscopic Analysis of N-Nitroso
Desloratadine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for N-Nitroso
Desloratadine-d4, a deuterated isotopologue of the N-nitroso impurity of the antihistamine
Desloratadine. The presence of nitrosamine impurities in pharmaceutical products is a
significant concern due to their potential carcinogenic properties. Stable isotope-labeled
internal standards, such as N-Nitroso Desloratadine-d4, are critical for the accurate
guantification of these impurities in drug substances and products. This document outlines the
mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic
data, along with detailed experimental protocols and logical workflows for the analysis of this
compound.

Data Presentation

The following tables summarize the key spectroscopic data for N-Nitroso Desloratadine-d4.

Mass Spectrometry Data
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Parameter Value Reference
Molecular Formula C19H14D4CIN3O [1]
Molecular Weight 343.85 g/mol [1]

o Electrospray lonization (ESI),
lonization Mode

Positive
Precursor lon [M+H]* (m/z) 344.3
Major Fragment lon (m/z) 314.1 ([M+H-NOJ")
Isotopic Purity >95%

Infrared (IR) Spectroscopy Data (Predicted)

The following table presents the predicted characteristic infrared absorption peaks for N-
Nitroso Desloratadine-d4. These predictions are based on the known vibrational frequencies
of Desloratadine and the expected isotopic shift upon deuteration of the piperidine ring. The C-
D stretching and bending vibrations are expected at lower wavenumbers compared to their C-H

counterparts.
Wavenumber (cm~12) Functional Group Assignment
~3050 Aromatic C-H Stretch
~2900 Aliphatic C-H Stretch
~2200-2100 C-D Stretch (piperidine ring)
~1630 C=C Stretch (aromatic)
~1580 N-H Bend (secondary amine)
~1470 N=0O Stretch (Nitrosamine)
~1170 C-N Stretch
~1000-900 C-D Bend (piperidine ring)
~780 C-ClI Stretch
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Nuclear Magnetic Resonance (NMR) Spectroscopy Data
(Predicted)

The following tables provide the predicted *H and 13C NMR chemical shifts for N-Nitroso
Desloratadine-d4. The predictions are based on the known spectra of Desloratadine and the
structural effects of the N-nitroso group. The signals corresponding to the deuterated positions
on the piperidine ring are expected to be absent in the *H NMR spectrum and show a
characteristic triplet in the 3C NMR spectrum due to coupling with deuterium.

'H NMR (Predicted, 500 MHz, CDCls)

Chemical Shift

Multiplicity Integration Assignment

(ppm)

83-7.1 m 7H Aromatic protons
-CH:- (piperidine ring,

3.8-3.2 m 4H non-deuterated
positions)
-CH2- (dihydropyridine

3.0-25 m 4H (dihydropy

and cyclohepta rings)

13C NMR (Predicted, 125 MHz, CDCls)

Chemical Shift (ppm) Assignment

155 - 120 Aromatic and Olefinic Carbons

55-45 Piperidine Carbons (non-deuterated)

40 - 30 Dihydropyridine and Cyclohepta Carbons
(absent/triplet) Piperidine Carbons (deuterated)

Experimental Protocols
Mass Spectrometry (LC-MS/MS)
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Objective: To confirm the identity and purity of N-Nitroso Desloratadine-d4 and to develop a
quantitative method for its analysis.

Instrumentation:

e Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.

o Mass Spectrometer: SCIEX Triple Quad 6500+ mass spectrometer with a Turbo V ion source
or equivalent.

Chromatographic Conditions:

Column: Waters XBridge Amide (150 x 4.6 mm, 3.5 um) or equivalent HILIC column.

¢ Mobile Phase A: 10 mM Ammonium formate in water.

¢ Mobile Phase B: 0.1% Formic acid in acetonitrile.

e Gradient: 90% B to 50% B over 10 minutes.

e Flow Rate: 0.8 mL/min.

e Column Temperature: 40 °C.

e Injection Volume: 5 pL.

Mass Spectrometer Conditions:

lonization Mode: ESI Positive.

Curtain Gas: 35 psi.

Collision Gas: 9 psi.

lonSpray Voltage: 5500 V.

Temperature: 550 °C.

lon Source Gas 1: 55 psi.
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» lon Source Gas 2: 60 psi.
 MRM Transitions:
o N-Nitroso Desloratadine-d4: Q1 (m/z) 344.3 -> Q3 (m/z) 314.1
o N-Nitroso Desloratadine: Q1 (m/z) 340.1 -> Q3 (m/z) 310.1
Sample Preparation:

e Prepare a stock solution of N-Nitroso Desloratadine-d4 in methanol at a concentration of 1
mg/mL.

o Prepare working solutions by diluting the stock solution with a mixture of acetonitrile and
water (1:1 v/v) to the desired concentration range (e.g., 1-100 ng/mL).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of N-Nitroso Desloratadine-d4 to identify its
characteristic functional groups.

Instrumentation:

e FTIR Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent, equipped
with an Attenuated Total Reflectance (ATR) accessory.

Experimental Procedure:

e Place a small amount of the solid N-Nitroso Desloratadine-d4 sample directly onto the ATR

crystal.

o Apply pressure using the ATR press to ensure good contact between the sample and the

crystal.
e Record the spectrum over the range of 4000-400 cm~1.
e Acquire a background spectrum of the clean, empty ATR crystal prior to sample analysis.

» Perform baseline correction and data processing as required.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of N-Nitroso Desloratadine-d4 and confirm the
positions of deuterium labeling.

Instrumentation:

 NMR Spectrometer: Bruker Avance Il 500 MHz spectrometer or equivalent, equipped with a
5 mm broadband probe.

Sample Preparation:

e Dissolve approximately 5-10 mg of N-Nitroso Desloratadine-d4 in 0.6 mL of deuterated
chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds).

e Transfer the solution to a 5 mm NMR tube.
IH NMR Acquisition:

e Number of Scans: 16-64.

Relaxation Delay: 1.0 s.

Pulse Width: 30°.

Spectral Width: -2 to 12 ppm.

Temperature: 298 K.

13C NMR Acquisition:

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2.0 s.

Pulse Program: Proton-decoupled.

Spectral Width: 0 to 200 ppm.
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Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis
of N-Nitroso Desloratadine-d4.

Sample Preparation

N-Nitroso Desloratadine-d4
(Solid Standard)

(" Dissolutionin )
\appropriate solvent )

Spectroscopic Analysis

[FTIR-ATR AnaIySISJ
Data lnterpretation

Mass Spectrum IR Spectrum ] ( NMR Spectra ]
C e)

NMR Analysis
(1H, 13C)

(m/z Fragmentatlon) (Functional Groups) (Chemical Shifts, Structur

Conclusion

Structure Confirmation &
Purity Assessment

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of N-Nitroso Desloratadine-d4.
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Neutral Loss
Precursor lon  N-Nitroso Desloratadine-d4 [M+H]* m/z 344.3 of NO —>(Product lon | [M+H-NOJ* | m/z 314.1)
(30 Da)

Click to download full resolution via product page

Caption: Proposed MS/MS fragmentation pathway for N-Nitroso Desloratadine-d4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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